1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone
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Overview
Description
1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a bromine atom at the 3-position and an ethanone group at the 5-position of the pyrazolo[3,4-c]pyridine core makes this compound unique and of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Final Steps: The protected intermediate undergoes further reactions to introduce the ethanone group at the desired position.
Chemical Reactions Analysis
1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents: Typical reagents used in these reactions include N-iodosuccinimide (NIS) for iodization and para-methoxybenzyl chloride (PMB-Cl) for protection.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused with a pyrazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(3-bromo-2H-pyrazolo[3,4-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-4(13)6-2-5-7(3-10-6)11-12-8(5)9/h2-3H,1H3,(H,11,12) |
InChI Key |
RMZWTZCKWRQLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(NN=C2C=N1)Br |
Origin of Product |
United States |
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